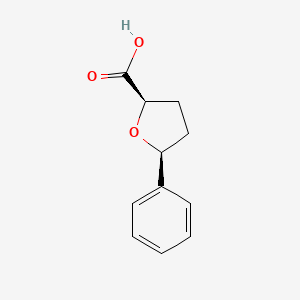
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde, also known as 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-TMS benzaldehyde, is an organic compound that is used in various scientific research applications. It is a colorless liquid and has a strong, pungent odor. It is a highly reactive compound and is used in a variety of synthetic reactions. It is also used as a starting material in a variety of synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction.
Applications De Recherche Scientifique
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde has a variety of research applications. It is widely used in the synthesis of bioactive molecules, such as those used in drug discovery. It is also used in the synthesis of organic dyes, which are used in a variety of applications, including medical imaging and diagnostics. It is also used as an intermediate in the synthesis of a variety of compounds, such as heterocyclic compounds, which are used in drug discovery.
Mécanisme D'action
The mechanism of action of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde is not well understood. However, it is known that it is a highly reactive compound and can undergo a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction. In this reaction, the aryl bromide and arylboronic acid react in the presence of a palladium catalyst to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde are not well understood. It is known that it is a highly reactive compound and can undergo a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction. However, it is not known if it has any direct biochemical or physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde in lab experiments include its high reactivity, which enables it to be used in a variety of reactions. It is also relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in lab experiments is that it is highly reactive and can be dangerous if not used properly.
Orientations Futures
Some potential future directions for the use of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde include its use in drug discovery, as it can be used to synthesize a variety of bioactive molecules. It could also be used in the synthesis of organic dyes, which could be used in medical imaging and diagnostics. It could also be used to synthesize a variety of heterocyclic compounds, which could be used in drug discovery. Additionally, further research could be conducted to better understand its biochemical and physiological effects.
Méthodes De Synthèse
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde can be synthesized by a variety of methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed process. This method involves the reaction of aryl bromides and aryl chlorides with arylboronic acids in the presence of a palladium catalyst. The reaction of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-TMS benzaldehyde with an aryl bromide and an arylboronic acid in the presence of a palladium catalyst yields the desired product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde involves the introduction of bromine, fluorine, trifluoromethyl, and trimethylsilyl groups onto a benzaldehyde molecule.", "Starting Materials": [ "Benzaldehyde", "Bromine", "Potassium bromide", "Fluorine gas", "Sodium fluoride", "Trifluoromethyl iodide", "Trimethylsilyl chloride", "Sodium hydride", "Toluene", "Diethyl ether", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzaldehyde using bromine and potassium bromide in acetic acid to form 4-bromo-benzaldehyde.", "Step 2: Fluorination of 4-bromo-benzaldehyde using fluorine gas and sodium fluoride in toluene to form 4-bromo-2-fluoro-benzaldehyde.", "Step 3: Trifluoromethylation of 4-bromo-2-fluoro-benzaldehyde using trifluoromethyl iodide, sodium hydride, and diethyl ether to form 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.", "Step 4: Trimethylsilylation of 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde using trimethylsilyl chloride and sodium hydride in methanol to form 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde." ] } | |
Numéro CAS |
2060005-95-8 |
Nom du produit |
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde |
Formule moléculaire |
C11H11BrF4OSi |
Poids moléculaire |
343.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



